molecular formula C13H9Cl3N2O B10977239 N-(5-chloropyridin-2-yl)-2-(3,4-dichlorophenyl)acetamide

N-(5-chloropyridin-2-yl)-2-(3,4-dichlorophenyl)acetamide

Cat. No.: B10977239
M. Wt: 315.6 g/mol
InChI Key: PREMTRWRIIKDGJ-UHFFFAOYSA-N
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Description

N-(5-chloropyridin-2-yl)-2-(3,4-dichlorophenyl)acetamide is a chemical compound that belongs to the class of acetamides This compound is characterized by the presence of a chloropyridinyl group and a dichlorophenyl group attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloropyridin-2-yl)-2-(3,4-dichlorophenyl)acetamide typically involves the reaction of 5-chloropyridine-2-amine with 3,4-dichlorophenylacetyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Solvent recovery and recycling, as well as waste management, are crucial aspects of industrial production to ensure sustainability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloropyridin-2-yl)-2-(3,4-dichlorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical agent.

    Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of N-(5-chloropyridin-2-yl)-2-(3,4-dichlorophenyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would require detailed experimental studies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-chloropyridin-2-yl)-2-(3,4-dichlorophenyl)acetamide is unique due to the specific arrangement of chlorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of multiple chlorine atoms may enhance its stability and resistance to metabolic degradation, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H9Cl3N2O

Molecular Weight

315.6 g/mol

IUPAC Name

N-(5-chloropyridin-2-yl)-2-(3,4-dichlorophenyl)acetamide

InChI

InChI=1S/C13H9Cl3N2O/c14-9-2-4-12(17-7-9)18-13(19)6-8-1-3-10(15)11(16)5-8/h1-5,7H,6H2,(H,17,18,19)

InChI Key

PREMTRWRIIKDGJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CC(=O)NC2=NC=C(C=C2)Cl)Cl)Cl

Origin of Product

United States

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